molecular formula C15H10FN3O2S B2842295 C15H10FN3O2S CAS No. 1251584-25-4

C15H10FN3O2S

Cat. No.: B2842295
CAS No.: 1251584-25-4
M. Wt: 315.32
InChI Key: HBCWWGSMHSVMCU-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H10FN3O2S is a chemical entity that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a fluorine atom, a nitrogen-containing heterocycle, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H10FN3O2S typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Heterocycle: The nitrogen-containing heterocycle can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fluorine Atom: The fluorine atom is often introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of This compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C15H10FN3O2S: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

C15H10FN3O2S: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which C15H10FN3O2S exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

C15H10FN3O2S: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with fluorine atoms, nitrogen-containing heterocycles, or sulfonamide groups.

    Uniqueness: The combination of these structural features in

List of Similar Compounds

    C14H9FN3O2S: A compound with one less carbon atom.

    C15H10ClN3O2S: A compound with a chlorine atom instead of fluorine.

    C15H10FN3O3S: A compound with an additional oxygen atom.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2S/c16-10-2-4-14(17-6-10)19-15-18-11(7-22-15)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCWWGSMHSVMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC4=NC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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